molecular formula C10H11FO B14843594 3-(Cyclopropylmethyl)-5-fluorophenol

3-(Cyclopropylmethyl)-5-fluorophenol

Katalognummer: B14843594
Molekulargewicht: 166.19 g/mol
InChI-Schlüssel: KDZXWKQVRURBJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethyl)-5-fluorophenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a fluorine atom attached to a phenol ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5-fluorophenol typically involves the introduction of the cyclopropylmethyl group and the fluorine atom onto the phenol ring through a series of chemical reactions. One common method involves the use of cyclopropylmethyl bromide and 5-fluorophenol as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethyl)-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethyl)-5-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethyl)-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Cyclopropylmethyl)-4-fluorophenol
  • 3-(Cyclopropylmethyl)-5-chlorophenol
  • 3-(Cyclopropylmethyl)-5-bromophenol

Uniqueness

3-(Cyclopropylmethyl)-5-fluorophenol is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H11FO

Molekulargewicht

166.19 g/mol

IUPAC-Name

3-(cyclopropylmethyl)-5-fluorophenol

InChI

InChI=1S/C10H11FO/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7,12H,1-3H2

InChI-Schlüssel

KDZXWKQVRURBJB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2=CC(=CC(=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.